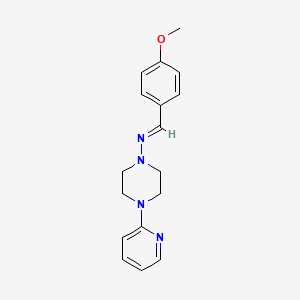

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

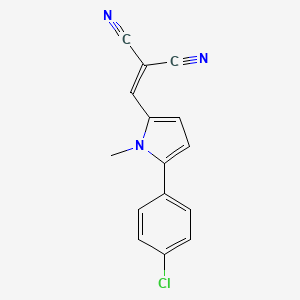

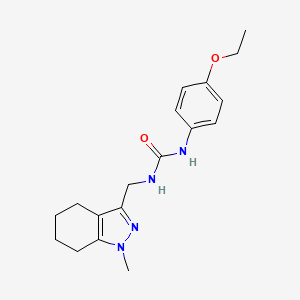

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic effects. This compound belongs to the class of piperazine derivatives and has been shown to exhibit properties that make it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Structure-Affinity Relationship Studies

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide and its derivatives have been extensively studied for their binding affinities to various receptor types, demonstrating the importance of structural modifications in enhancing receptor affinity and selectivity. For instance, modifications to the aromatic ring linked to the N-1 piperazine ring led to the identification of derivatives with moderate affinity for D(3) receptors, indicating a potential for targeting specific dopamine receptors (Leopoldo et al., 2002). Further structural alterations resulted in compounds with increased binding affinity for the D(3) receptor while decreasing D(4) affinity, suggesting a fine-tuning of structural features could lead to highly selective ligands for dopamine receptors (Perrone et al., 2000).

Potential Therapeutic Targets

The exploration of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide derivatives has also revealed potential therapeutic targets. One study identified derivatives with high affinity for the dopamine D(4) receptor, with selectivity over D(2), D(3), 5-HT(1A), and alpha(1) receptors. These findings suggest the possibility of using these compounds in the development of treatments for disorders related to the dopamine system, such as schizophrenia and Parkinson's disease (Perrone et al., 1998).

Mecanismo De Acción

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can influence the receptor’s behavior.

Pharmacokinetics

The compound is soluble in DMSO at 22 mg/mL but is insoluble in water This suggests that the compound may have limited bioavailability if administered orally or intravenously without a suitable carrier

Propiedades

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3OS/c1-2-27-20-6-4-3-5-19(20)21(26)23-11-12-24-13-15-25(16-14-24)18-9-7-17(22)8-10-18/h3-10H,2,11-16H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIYLNANZVBQHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)

![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2391483.png)

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)